Lavoltidine succinate

Description

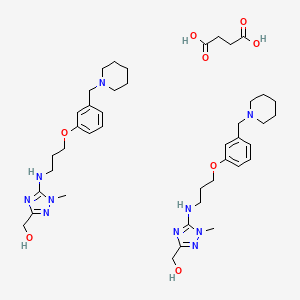

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

86160-82-9 |

|---|---|

Molecular Formula |

C42H64N10O8 |

Molecular Weight |

837.0 g/mol |

IUPAC Name |

butanedioic acid;[1-methyl-5-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,4-triazol-3-yl]methanol |

InChI |

InChI=1S/2C19H29N5O2.C4H6O4/c2*1-23-19(21-18(15-25)22-23)20-9-6-12-26-17-8-5-7-16(13-17)14-24-10-3-2-4-11-24;5-3(6)1-2-4(7)8/h2*5,7-8,13,25H,2-4,6,9-12,14-15H2,1H3,(H,20,21,22);1-2H2,(H,5,6)(H,7,8) |

InChI Key |

IRLVOMNMSKSKMH-UHFFFAOYSA-N |

SMILES |

CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3.CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3.C(CC(=O)O)C(=O)O |

Canonical SMILES |

CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3.CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3.C(CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

86160-82-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

76956-02-0 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AH 23844 AH-23844 loxtidine loxtidine hemisuccinate (1:1) |

Origin of Product |

United States |

Synthetic Methodologies and Precursors of Lavoltidine Succinate

Organic Synthesis Pathways for the Lavoltidine (B1674589) Core Structure

The formation of the Lavoltidine molecule, [1-methyl-5-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,4-triazol-3-yl]methanol, centers on the construction of its substituted 1,2,4-triazole (B32235) heterocyclic system. nih.gov

The synthesis of 1,2,4-triazole rings often involves cyclization reactions where acylation is a key step. nih.gov General methodologies for the preparation of 3-amino-1,2,4-triazoles can be adapted for the Lavoltidine core. nih.govresearchgate.net One such pathway involves the use of acyl hydrazides. For instance, N'-acyl-N-aroylhydrazides can be cyclized to form 1,5-disubstituted 3-amino-1H-1,2,4-triazoles. organic-chemistry.org

In a synthetic route analogous to that of related heterocyclic compounds, the process may begin with the acylation of an imine using an acyl chloride, such as acetylglycolyl chloride, to produce an amide intermediate. ethernet.edu.et This amide then serves as a precursor for building the triazole ring. The deprotonated form of 1,2,4-triazole has also been shown to be an effective catalyst for acyl transfer reactions, highlighting the importance of acyl chemistry in the context of this heterocycle. organic-chemistry.org These reactions typically involve the activation of a carboxylic acid, which then reacts with a hydrazine (B178648) derivative to initiate the ring-forming cascade.

Amide bond formation is a critical reaction in the synthesis of complex organic molecules like Lavoltidine. luxembourg-bio.comrsc.org Beyond the initial acylation steps that can lead to the triazole ring, the coupling of the side chain to the triazole core represents a key transformation. The convergent synthesis of Lavoltidine involves preparing the triazole and the side chain fragments independently.

Triazole Fragment: 1-methyl-5-amino-1,2,4-triazol-3-ylmethanol

Side Chain Fragment: 3-[3-(piperidin-1-ylmethyl)phenoxy]propylamine

The final coupling step involves the reaction of the amino group of the side chain fragment with the triazole core. This reaction, a nucleophilic substitution at the triazole ring, is mechanistically similar to amide bond formation, where an amine displaces a leaving group. google.com The synthesis of the side chain itself requires multiple steps, which can include the formation of ether linkages and the introduction of the piperidine (B6355638) moiety, often through reductive amination.

| Reaction Type | Reactants | Product | Significance in Lavoltidine Synthesis |

|---|---|---|---|

| Amide Formation (Conceptual) | Carboxylic Acid Derivative + Amine | Amide Intermediate | Forms key C-N bonds, precursor to heterocyclic systems. luxembourg-bio.com |

| Reductive Amination | 3-Hydroxybenzaldehyde + Piperidine | 3-(piperidin-1-ylmethyl)phenol | Key step in forming the side chain. |

| Nucleophilic Substitution (Coupling) | Triazole Fragment + Side Chain Fragment | Lavoltidine Core Structure | Connects the two main precursors of the final molecule. |

Hydrolysis reactions are crucial for the deprotection of functional groups that are masked during synthesis to prevent unwanted side reactions. researchgate.net In the synthesis of Lavoltidine, the hydroxymethyl group at the 3-position of the triazole ring is a potential site for protection, for example, as an ester. nih.gov A final hydrolytic step, typically under acidic or basic conditions, would be required to cleave the ester and reveal the final alcohol functionality. Such deprotection steps are common in the final stages of complex syntheses to unmask reactive groups and yield the target molecule.

Derivatization Strategies for Succinate (B1194679) Salt Formation

The conversion of the Lavoltidine free base into its succinate salt is a critical step for its formulation as a pharmaceutical product. googleapis.comgoogle.comgoogle.com Lavoltidine succinate is a salt with a 2:1 molar ratio of the active moiety to succinic acid. nih.gov

The formation of the salt is achieved by reacting the basic Lavoltidine molecule with succinic acid in a suitable solvent. This acid-base reaction results in the formation of a more stable, crystalline solid. This process can improve the compound's physicochemical properties, such as solubility and stability, which are important for its handling and formulation.

| Component | Molecular Formula | Molar Ratio |

|---|---|---|

| Lavoltidine | C₁₉H₂₉N₅O₂ | 2 |

| Succinic Acid | C₄H₆O₄ | 1 |

Data sourced from GSRS. nih.gov

Identification and Characterization of Synthetic Intermediates and Byproducts

The characterization of intermediates is essential for monitoring the progress of the synthesis and ensuring the purity of the final product. In the convergent synthesis of Lavoltidine, several key intermediates can be identified and characterized using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Potential byproducts can arise from various sources, including incomplete reactions, side reactions during the triazole ring formation (e.g., formation of isomeric products), or subsequent degradation of the final molecule through oxidation or hydrolysis.

| Compound Type | Compound Name | Role in Synthesis |

|---|---|---|

| Precursor | 3-Hydroxybenzaldehyde | Starting material for the side chain. |

| Precursor | Piperidine | Reactant for forming the piperidinylmethyl group. |

| Precursor | Methylhydrazine | Likely precursor for the N-methylated triazole ring. |

| Intermediate | 3-(piperidin-1-ylmethyl)phenol | Intermediate in the side chain synthesis. |

| Intermediate Fragment | 1-methyl-5-amino-1,2,4-triazol-3-ylmethanol | The heterocyclic core of Lavoltidine. |

| Intermediate Fragment | 3-[3-(piperidin-1-ylmethyl)phenoxy]propylamine | The complete side chain prior to coupling. |

Molecular Mechanisms of Action and Target Interactions in Preclinical Research

Histamine (B1213489) H2 Receptor Antagonism: Characterization of Binding Affinity and Irreversibility

The designation of lavoltidine (B1674589) as a noncompetitive antagonist indicates that it likely binds to the H2 receptor in a manner that is not directly competed by the endogenous ligand, histamine. nih.gov This can occur through binding to an allosteric site on the receptor or through covalent, irreversible binding to the orthosteric (histamine-binding) site. This noncompetitive nature implies a prolonged duration of action, as the receptor blockade is not easily overcome by increasing concentrations of histamine. nih.gov This characteristic was noted in early development, highlighting its potential for a sustained therapeutic effect. nih.gov

Quantitative Analysis of Receptor-Ligand Interactions and Kinetics in Cellular Systems

A thorough quantitative analysis of the kinetics of lavoltidine succinate's interaction with the H2 receptor in cellular systems would involve determining the association and dissociation rate constants. Such studies are crucial for a comprehensive understanding of the antagonist's pharmacological profile. However, specific kinetic data for lavoltidine's binding to the H2 receptor are not detailed in the available search results.

For H2 receptor antagonists in general, kinetic studies are performed to characterize the onset and duration of their effects at a molecular level. These analyses can differentiate between a rapidly reversible competitive antagonist and a slowly dissociating or irreversible antagonist. The characterization of lavoltidine as noncompetitive suggests that its dissociation from the H2 receptor is likely very slow, contributing to its long-lasting effects. nih.gov

Exploration of Downstream Signaling Pathways Modulated by Histamine H2 Receptor Antagonism

The primary and most well-established downstream signaling pathway modulated by histamine H2 receptor antagonism is the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production. Histamine H2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to the stimulatory G-protein (Gαs). This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Increased intracellular cAMP levels then activate protein kinase A (PKA), leading to the phosphorylation of various downstream targets that culminate in the secretion of gastric acid by parietal cells.

By antagonizing the H2 receptor, lavoltidine succinate (B1194679) would be expected to block this signaling cascade. The noncompetitive nature of its antagonism would lead to a profound and sustained suppression of histamine-induced cAMP production. While this is the principal mechanism for H2 receptor antagonists, the possibility of biased signaling, where a ligand differentially modulates various downstream pathways, is a concept of growing interest in GPCR pharmacology. However, there is no specific information in the provided search results to suggest that this compound acts as a biased agonist or inverse agonist.

Pharmacological Investigations in Animal and in Vitro Models

In Vitro Pharmacological Profiling and Cellular Assays

In vitro studies are fundamental in pharmacology for characterizing a compound's direct effects on isolated cells and tissues, free from the systemic complexities of a living organism. For an anti-secretory agent like lavoltidine (B1674589), these assays typically focus on its ability to inhibit acid production in isolated gastric mucosal preparations.

Modulation of Gastric Acid Secretion in Isolated Gastric Mucosa

The primary mechanism of lavoltidine is the blockade of the histamine (B1213489) H2 receptor on gastric parietal cells. nih.govwikipedia.org Histamine, released from enterochromaffin-like (ECL) cells, is a major stimulant of acid secretion. nih.govactascientific.com By binding to H2 receptors, histamine triggers a signaling cascade that increases intracellular cyclic AMP (cAMP), leading to the activation of the H+/K+-ATPase proton pump and the secretion of hydrochloric acid into the stomach lumen. nih.govactascientific.com

H2 receptor antagonists, as a class, have been demonstrated to effectively inhibit histamine-stimulated acid secretion in various in vitro models, such as isolated rabbit gastric glands. physiology.org In these experimental setups, the production of acid can be measured indirectly by the accumulation of a weak base like radiolabelled aminopyrine (B3395922) ([¹⁴C]-aminopyrine) within the acidic compartments of the parietal cells. sci-hub.sephysiology.orgresearchgate.net While specific studies detailing the concentration-dependent inhibition of aminopyrine accumulation by lavoltidine in isolated gastric glands are not extensively published, its classification as a highly potent H2 antagonist suggests it would demonstrate significant inhibitory activity in such assays. nih.govnih.gov The action is specific to the H2 receptor, meaning it would block stimulation by histamine but not by agents that bypass this receptor to stimulate the proton pump directly. wikipedia.org

Animal Models for Investigating Lavoltidine Succinate's Systemic Effects

Animal models have been crucial in understanding the systemic and long-term consequences of potent acid suppression by lavoltidine, revealing effects that extend beyond simple inhibition of acid secretion.

Assessment of Gastric Acid Secretion Inhibition in Rodent Models

Studies in animal models and humans have confirmed that lavoltidine is a powerful and long-acting inhibitor of gastric acid secretion. nih.govnih.gov Its mechanism, characterized as an "insurmountable" blockade, points to a particularly strong and durable interaction with the H2 receptor. nih.govnih.govnih.gov In healthy human volunteers, single evening doses of loxtidine were shown to produce a profound reduction in nocturnal acid secretion, demonstrating its high potency. nih.gov This potent antisecretory effect is the primary pharmacological action that triggers the subsequent physiological responses observed in long-term animal studies.

| Study Parameter | Drug/Dose | Result | Reference |

| Nocturnal Acid Secretion | Loxtidine 20 mg | 91% reduction | nih.gov |

| Nocturnal Acid Secretion | Loxtidine 40 mg | 97% reduction | nih.gov |

| Nocturnal Acid Secretion | Loxtidine 80 mg | 95% reduction | nih.gov |

| 24-hour Intragastric pH | Loxtidine 40 mg | Median pH increased from 1.6 to 5.4 | nih.gov |

Studies on the Induction of Hypergastrinemia in Animal Subjects

A direct consequence of the potent and long-lasting inhibition of gastric acid is a sustained increase in stomach pH. This achlorhydria disrupts the negative feedback mechanism that normally controls gastrin production. nih.gov In response to the elevated pH, the body significantly increases the secretion of gastrin, leading to a state of hypergastrinemia.

Studies in rats have demonstrated that long-term administration of loxtidine results in significant and sustained hypergastrinemia. nih.gov This effect is a class effect for potent acid-suppressing drugs, including both insurmountable H2 antagonists and proton pump inhibitors. The elevated gastrin levels are not a direct pharmacological effect of the drug but rather a physiological adaptation to the chronic lack of gastric acid. nih.govnih.gov

| Animal Model | Drug Administered | Observed Effect | Reference |

| Rat | Loxtidine (lifelong admin.) | Hypergastrinemia | nih.gov |

| Rat | Omeprazole (lifelong admin.) | Hypergastrinemia | nih.gov |

| Rat | Ranitidine (B14927) | Increased gastric gastrin content | slu.se |

Investigations of Gastric Mucosal Changes and Proliferative Responses in Rodent Models (e.g., H. felis-infected INS-GAS mice)

The most significant findings from animal studies with lavoltidine relate to the long-term consequences of sustained hypergastrinemia. Gastrin is a known trophic factor for the gastric mucosa, particularly for ECL cells. sci-hub.senih.gov Chronic and profound hypergastrinemia, as induced by lavoltidine, leads to persistent stimulation of these cells.

Long-term studies in rats revealed that lifelong administration of loxtidine caused marked hyperplasia of ECL cells. nih.gov Over time, this sustained proliferative stimulus led to the development of dysplasia and ultimately, gastric carcinoid tumors derived from ECL cells. sci-hub.senih.govnih.gov This discovery was a critical factor in the discontinuation of lavoltidine's clinical development. nih.gov These findings were not unique to loxtidine, as similar results were observed with long-term administration of high-dose proton pump inhibitors in rats, establishing that the tumorigenic effect was a consequence of the hypergastrinemia induced by profound acid suppression rather than a drug-specific toxicity. nih.govnih.gov

While specific studies detailing the use of lavoltidine in H. felis-infected INS-GAS mice are not widely available, this model is highly relevant. INS-GAS mice are transgenic and overexpress gastrin, making them susceptible to developing gastric atrophy and cancer, a process accelerated by Helicobacter infection. The use of potent acid inhibitors in such a sensitive model would be expected to exacerbate the proliferative effects of gastrin on the gastric mucosa.

| Animal Model | Compound | Duration | Key Findings | Reference |

| Rat | Loxtidine | Lifelong | ECL cell hyperplasia, ECL cell-derived carcinoid tumors | sci-hub.senih.gov |

| Rat | Omeprazole | Lifelong | Hyperplasia of oxyntic mucosa, carcinoid tumors | nih.gov |

| Rat | Loxtidine | Not Specified | Increased uptake of tritiated thymidine (B127349) in fundic mucosa (indicative of proliferation) | dntb.gov.ua |

Impact on the Absorption of Co-administered Compounds in Preclinical Models

The primary mechanism by which lavoltidine and other H2-receptor antagonists influence the absorption of other drugs is through the modification of gastric pH. nih.govnih.gov By blocking H2 receptors on gastric parietal cells, these agents decrease the secretion of gastric acid, leading to an increase in the stomach's pH. nih.gov This change can significantly alter the solubility and subsequent absorption of other medications, particularly those whose dissolution is pH-dependent. researchgate.netresearchgate.net

Weakly acidic drugs may dissolve more readily in the higher pH environment, while weakly basic drugs often require a highly acidic environment for optimal dissolution and absorption. researchgate.net A reduction in gastric acidity can, therefore, lead to decreased absorption and potentially reduced bioavailability and efficacy of these pH-sensitive compounds. drugbank.com

While specific preclinical studies detailing the quantitative impact of lavoltidine succinate (B1194679) on co-administered drugs are not extensively published, its known mechanism of action allows for the prediction of interactions. A range of compounds that rely on an acidic environment for optimal absorption are expected to be affected. For instance, the absorption of several antifungal agents, antibiotics, and antiviral drugs can be reduced when co-administered with acid-suppressing therapies. drugbank.com

The table below summarizes compounds whose absorption may be altered by lavoltidine, based on its pharmacological action as an H2-receptor antagonist. This information is largely derived from established knowledge of this drug class and interaction databases. researchgate.netdrugbank.com

| Drug Class | Compound Name | Potential Impact of Co-administration with Lavoltidine |

| Antivirals | Amprenavir | Decreased absorption, potentially reducing efficacy. drugbank.com |

| Asunaprevir | Decreased absorption, potentially reducing efficacy. drugbank.com | |

| Darunavir | Decreased absorption, potentially reducing efficacy. drugbank.com | |

| Ritonavir | Decreased absorption, potentially reducing efficacy. drugbank.com | |

| Antifungals | Itraconazole | Decreased absorption, potentially reducing efficacy. drugbank.com |

| Ketoconazole | Decreased absorption, potentially reducing efficacy. drugbank.com | |

| Antibiotics | Cefditoren | Decreased serum concentration, potentially reducing efficacy. drugbank.com |

| Cefpodoxime | Decreased absorption, potentially reducing efficacy. drugbank.com | |

| Cefuroxime | Decreased absorption, potentially reducing efficacy. drugbank.com | |

| ACE Inhibitor | Captopril | Decreased absorption, potentially reducing efficacy. drugbank.com |

| Anticoagulant | Dabigatran etexilate | Decreased absorption, potentially reducing efficacy. drugbank.com |

| Iron Supplements | Sodium feredetate | Decreased absorption, potentially reducing efficacy. drugbank.com |

This table is generated based on predicted interactions for lavoltidine as an H2-receptor antagonist. Specific preclinical data on this compound may vary.

Modulation of Excretion Rates of Other Compounds in Animal Studies

Beyond affecting absorption, lavoltidine has the potential to modulate the excretion rates of other compounds, which could lead to altered plasma concentrations and potential safety or efficacy concerns. One such noted interaction is the potential for lavoltidine to decrease the excretion rate of memantine (B1676192), which could result in a higher serum level of that drug. drugbank.com

The mechanism for this interaction likely involves competition for specific renal transport systems. Memantine is eliminated from the body primarily via the kidneys, involving tubular secretion that is probably mediated by cation transport proteins. europa.eueuropa.eu Drugs that use or inhibit the same renal cationic transport system can interfere with memantine's excretion. europa.eu

While specific animal studies on the lavoltidine-memantine interaction are not available in published literature, research on cimetidine (B194882), another H2-receptor antagonist, provides a valuable preclinical model. A study in rats investigating the drug-drug interaction between memantine and cimetidine found that co-administration significantly increased the plasma exposure (AUC) and maximum concentration (Cmax) of memantine. nih.gov The study concluded that this was due to both enhanced intestinal permeability and decreased metabolic activity of memantine. nih.gov Crucially, it highlighted that the interaction could not be explained by changes in renal excretion alone, pointing to a more complex interplay involving absorption and metabolism inhibition. nih.gov

Given that both lavoltidine and cimetidine belong to the same pharmacological class and that memantine's excretion pathway is susceptible to inhibition by cationic drugs, it is plausible that a similar mechanism underpins the potential interaction between lavoltidine and memantine. europa.eunih.gov Animal models are essential in dissecting these complex interactions, differentiating between effects on absorption, metabolism, and renal excretion. nih.govjoseroda.com

Metabolism and Pharmacokinetics in Research Systems

In Vitro Metabolic Stability Assessment Utilizing Liver Microsomes and Hepatocytes

Detailed studies using in vitro systems such as liver microsomes and hepatocytes are crucial for understanding the metabolic fate of a new chemical entity. However, no published research could be located that specifically investigates the metabolic stability of lavoltidine (B1674589) succinate (B1194679) in these systems.

Information regarding the specific Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolites of lavoltidine succinate is not available. Characterizing these metabolites is a fundamental step in understanding a drug's clearance pathways and identifying any potentially active or toxic byproducts.

The specific cytochrome P450 (CYP) isozymes or other enzymes responsible for the biotransformation of this compound have not been publicly identified. This information is critical for predicting potential drug-drug interactions.

Prediction of In Vivo Metabolic Clearance from In Vitro Data in Preclinical Species

Without in vitro metabolic stability data, it is not possible to perform an in vitro-in vivo extrapolation (IVIVE) to predict the metabolic clearance of this compound in preclinical species such as rats, dogs, or monkeys.

Plasma Protein Binding Studies in Non-Clinical Biological Matrices

The extent to which this compound binds to plasma proteins in various preclinical species is a key pharmacokinetic parameter that influences its distribution and clearance. However, no specific data on the plasma protein binding of this compound in animal models is publicly available. A hypothetical representation of such data is presented in the table below to illustrate the type of information that is currently missing.

Hypothetical Plasma Protein Binding Data for this compound

| Species | Plasma Protein Binding (%) |

|---|---|

| Rat | Data not available |

| Dog | Data not available |

This table is for illustrative purposes only. The data is hypothetical and not based on actual research findings.

Tissue Distribution Research in Animal Models (excluding human tissue data)

Studies in animal models are essential to understand how a compound distributes throughout the body's tissues. There is no publicly available research detailing the tissue distribution of this compound in any animal models. Such studies would typically provide information on the concentration of the compound in various organs and tissues over time. A hypothetical data table is provided below to demonstrate the nature of missing information.

Hypothetical Tissue Distribution of this compound in Rats (Tissue-to-Plasma Concentration Ratio at 2 hours post-dose)

| Tissue | Tissue-to-Plasma Ratio |

|---|---|

| Liver | Data not available |

| Kidney | Data not available |

| Lung | Data not available |

| Heart | Data not available |

This table is for illustrative purposes only. The data is hypothetical and not based on actual research findings.

Structure Activity Relationship Sar and Analogue Development

Identification of Key Structural Moieties Essential for H2 Receptor Binding and Antagonism

The chemical structure of lavoltidine (B1674589), systematically named [1-methyl-5-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,4-triazol-3-yl]methanol, reveals several key moieties that are crucial for its interaction with the histamine (B1213489) H2 receptor. nih.gov An analysis of its structure points to the following essential components for its antagonist activity:

1,2,4-Triazole (B32235) Ring: This heterocyclic core is a fundamental element for H2 receptor antagonism. In lavoltidine, the triazole ring bears specific substitutions at positions 1, 3, and 5, which are critical for its pharmacological profile. The triazole moiety acts as a bioisosteric replacement for the imidazole (B134444) ring found in histamine and early H2 antagonists like cimetidine (B194882). nih.govresearchgate.net

Methyl Group at Position 1: The presence of a methyl group on the N1 position of the triazole ring is a significant feature. This substitution likely influences the electronic properties and conformational flexibility of the triazole ring, contributing to optimal receptor binding. nih.gov

Hydroxymethyl Group at Position 3: The hydroxymethyl substituent at the C3 position of the triazole ring is another key feature. This polar group may engage in hydrogen bonding interactions within the H2 receptor binding site, thereby enhancing the affinity of the molecule. nih.gov

{3-[3-(piperidin-1-ylmethyl)phenoxy]propyl}amino Side Chain at Position 5: This extensive side chain is pivotal for the high potency and selectivity of lavoltidine. nih.gov It can be dissected into several key components:

Propylamino Linker: This flexible three-carbon chain connects the triazole core to the phenoxy group, allowing the molecule to adopt a suitable conformation for receptor binding.

Phenoxy Ring: The aromatic phenoxy group likely participates in van der Waals or hydrophobic interactions with the receptor. Its substitution pattern is critical for activity.

Piperidin-1-ylmethyl Group: This basic terminal group is a key pharmacophoric element. The nitrogen atom in the piperidine (B6355638) ring is expected to be protonated at physiological pH, forming a crucial ionic interaction with an acidic residue in the H2 receptor.

The combination of a substituted triazole ring and a flexible side chain containing an aromatic group and a basic amine function is a hallmark of many potent H2 receptor antagonists.

Table 1: Key Structural Moieties of Lavoltidine and Their Postulated Roles

| Structural Moiety | Position | Postulated Role in H2 Receptor Antagonism |

| 1,2,4-Triazole Ring | Core | Heterocyclic scaffold, bioisostere of imidazole |

| Methyl Group | N1 | Modulates electronic properties and conformation |

| Hydroxymethyl Group | C3 | Potential for hydrogen bonding interactions |

| Propylamino Linker | C5 Side Chain | Provides conformational flexibility |

| Phenoxy Ring | C5 Side Chain | Hydrophobic and van der Waals interactions |

| Piperidin-1-ylmethyl Group | C5 Side Chain | Basic center for ionic interactions with the receptor |

Design and Synthesis of Novel Lavoltidine Analogues with Modified Pharmacological Profiles

While specific literature on the extensive design and synthesis of novel lavoltidine analogues with modified pharmacological profiles is not widely available in the public domain, general principles of medicinal chemistry allow for the rational design of such compounds. The synthesis of lavoltidine itself involves the strategic combination of its key building blocks. A plausible synthetic approach, based on related compounds, would involve the acylation of an imine with acetylglycolyl chloride, followed by reaction with N-methylhydrazone of benzaldehyde (B42025) to form an amidine intermediate. ethernet.edu.et

The development of analogues would likely focus on systematic modifications of the key structural moieties identified in the previous section to explore their impact on activity, selectivity, and pharmacokinetic properties.

Table 2: Proposed Modifications for the Design of Lavoltidine Analogues

| Moiety for Modification | Proposed Change | Rationale |

| N1-substituent on Triazole Ring | Varying alkyl groups (e.g., ethyl, propyl) | To probe the steric and electronic requirements at this position. |

| C3-substituent on Triazole Ring | Replacement of hydroxymethyl with other polar groups (e.g., aminomethyl, carboxamide) | To investigate the impact of different hydrogen bonding capabilities. |

| Propylamino Linker | Altering the chain length (e.g., ethyl, butyl) or introducing rigidity (e.g., cyclopropyl) | To optimize the distance and orientation between the triazole core and the phenoxy ring. |

| Phenoxy Ring | Introducing substituents (e.g., halogens, methyl, methoxy) at different positions | To explore the influence of electronic and steric effects on the aromatic ring. |

| Terminal Amine | Replacing piperidine with other cyclic amines (e.g., pyrrolidine, morpholine) or acyclic amines | To evaluate the impact of the basicity and steric bulk of the terminal amine on receptor interaction. |

The synthesis of these analogues would follow established synthetic methodologies for triazole chemistry and ether synthesis. The resulting compounds would then be subjected to in vitro and in vivo pharmacological evaluation to determine their H2 receptor antagonist activity and other relevant properties.

Comparative SAR Analysis with Other Triazole-Based H2 Receptor Antagonists

Lavoltidine belongs to a class of H2 receptor antagonists that utilize a triazole or a related nitrogen-containing heterocycle as a central structural feature. A comparative structure-activity relationship (SAR) analysis with other triazole-based antagonists, such as nizatidine (B1679011), provides valuable insights into the common and distinct structural requirements for H2 receptor blockade.

Nizatidine, another potent H2 antagonist, features a thiazole (B1198619) ring instead of a triazole, but the underlying principles of its interaction with the H2 receptor share similarities with lavoltidine. nih.gov

Table 3: Comparative SAR of Lavoltidine and Nizatidine

| Feature | Lavoltidine | Nizatidine | SAR Insights |

| Heterocyclic Core | 1,2,4-Triazole | Thiazole | Both five-membered nitrogen-containing heterocycles can serve as effective scaffolds for H2 antagonist activity. The specific nature of the heterocycle and its substituents influences potency and potential for drug-drug interactions. nih.govnih.gov |

| Side Chain Linker | Propoxy | Thioethyl | The presence of a flexible linker of appropriate length is a common feature, allowing the terminal basic group to reach its binding site on the receptor. |

| Terminal Basic Group | Piperidin-1-ylmethyl | Dimethylaminomethyl | A basic amine function is essential for potent H2 antagonism, likely forming an ionic bond with the receptor. The nature of the amine can affect potency and physicochemical properties. |

| Aromatic/Heterocyclic Moiety in Side Chain | Phenoxy | Thiazole | An additional ring system within the side chain contributes to the overall binding affinity, likely through hydrophobic or other non-covalent interactions. |

The SAR data from compounds like nizatidine suggests that while the core heterocyclic structure can be varied, the presence of a flexible side chain with a terminal basic group is a conserved feature for high-affinity H2 receptor antagonists. nih.gov The specific choice of the heterocyclic core and the substituents on both the core and the side chain fine-tunes the pharmacological profile, including potency, selectivity, and metabolic stability. For instance, the imidazole ring in earlier H2 antagonists was associated with inhibition of cytochrome P450 enzymes, a side effect that was mitigated by replacing it with furan (B31954) in ranitidine (B14927) or thiazole in nizatidine. nih.gov The triazole ring in lavoltidine represents another successful strategy to design potent and selective H2 antagonists with a potentially favorable safety profile.

Computational Chemistry and Molecular Modeling Studies

In Silico Docking and Scoring Methodologies for Histamine (B1213489) H2 Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. rjlbpcs.com This method is instrumental in understanding the binding mode of antagonists like lavoltidine (B1674589) succinate (B1194679) at the histamine H2 receptor.

The process begins with obtaining a three-dimensional structure of the target protein. Since an experimental crystal structure for the human histamine H2 receptor (HHR2) has been historically unavailable, researchers often rely on homology modeling. rjlbpcs.comscialert.net A homology model of the HHR2 can be constructed using the high-resolution crystal structures of other related GPCRs, such as bovine rhodopsin or the human β2-adrenergic receptor, as templates. nih.govbenthamscience.com The quality and accuracy of the resulting model are critical for the reliability of subsequent docking studies.

Once a validated receptor model is available, the lavoltidine succinate molecule is prepared for docking. This involves generating its 3D conformation and assigning appropriate atomic charges. The docking simulation is then performed using software like AutoDock, which explores numerous possible binding poses of this compound within the receptor's binding site. rjlbpcs.com The binding site itself is typically identified based on the location of known ligands in the template structures or from mutagenesis data that highlights key residues for ligand binding.

Each predicted binding pose is evaluated by a scoring function, which estimates the binding free energy. A lower binding energy score generally indicates a more favorable and stable interaction. rjlbpcs.com Studies on other H2 antagonists like cimetidine (B194882) and ranitidine (B14927) have identified crucial amino acid residues within the H2 receptor that contribute to binding. These include Asp98, which often forms a key hydrogen bond, and other residues like Asp186, Asn159, Val99, and Phe254 that contribute to stabilizing the complex through various interactions. scialert.netnih.govbenthamscience.com It would be anticipated that this compound engages with a similar set of residues.

Table 1: Illustrative Docking Results for Lavoltidine at the Human Histamine H2 Receptor Model

| Parameter | Predicted Value/Interaction |

| Binding Energy (kcal/mol) | -8.5 to -10.0 |

| Key Hydrogen Bonds | Asp98 (TM3), Asp186 (TM5) |

| Hydrophobic Interactions | Val99 (TM3), Phe254 (TM6) |

| Other Stabilizing Interactions | Asn159 (TM4) |

This table is a hypothetical representation of typical results from a molecular docking study and is for illustrative purposes only.

Molecular Dynamics Simulations to Investigate Ligand-Receptor Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. mdpi.comnih.gov MD simulations are crucial for validating the poses predicted by docking and for gaining a deeper understanding of the binding event. nih.gov

An MD simulation would begin with the highest-ranked docked complex of this compound and the H2 receptor. This complex is embedded in a simulated physiological environment, typically a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer solvated with water molecules and ions to mimic the cell membrane. scialert.net The simulation then solves Newton's equations of motion for every atom in the system over a defined period, often on the scale of nanoseconds to microseconds. nih.gov

Analysis of the resulting trajectory provides valuable information:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time to assess the structural stability of the complex. A stable RMSD suggests that the complex has reached equilibrium and the ligand remains securely in the binding pocket.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the receptor are flexible and which are rigid. This can highlight regions that may undergo conformational changes upon ligand binding.

Interaction Analysis: The simulation allows for the tracking of specific interactions, such as hydrogen bonds and hydrophobic contacts, over time. This confirms whether the key interactions predicted by docking are maintained throughout the simulation.

For a GPCR like the H2 receptor, MD simulations can provide atomic-level details on the subtle structural rearrangements related to antagonist binding and receptor deactivation. mdpi.com

Table 2: Key Analyses in a Molecular Dynamics Simulation of the Lavoltidine-H2R Complex

| Analysis Type | Purpose |

| RMSD | To assess the overall stability of the receptor-ligand complex over time. |

| RMSF | To identify flexible and rigid regions of the receptor and the ligand. |

| Hydrogen Bond Analysis | To determine the persistence of key hydrogen bonds predicted by docking. |

| Solvent Accessible Surface Area | To measure changes in the exposure of different parts of the protein to the solvent. |

This table outlines the standard analyses performed during MD simulations to evaluate the dynamics of a protein-ligand complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net The development of QSAR models for H2 receptor antagonists was instrumental in the discovery of second-generation drugs like ranitidine. wikipedia.org A similar approach could be applied to a series of this compound derivatives to optimize their potency and guide the synthesis of new, more effective compounds.

The development of a QSAR model involves several steps:

Data Set Compilation: A series of lavoltidine derivatives with experimentally measured H2 receptor antagonist activities (e.g., pIC50 values) would be required. This set is typically divided into a training set to build the model and a test set to validate it. researchgate.net

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These numerical values represent various physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics.

Model Generation and Validation: Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors to the biological activity. The resulting model's statistical significance and predictive power are rigorously validated using methods like leave-one-out cross-validation and by predicting the activity of the external test set compounds. researchgate.net

A validated QSAR model can then be used to predict the antagonist activity of new, unsynthesized lavoltidine derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Table 3: Hypothetical QSAR Data for this compound Derivatives

| Compound | pIC50 (Experimental) | pIC50 (Predicted) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) |

| Derivative 1 | 7.8 | 7.75 | 3.1 | 95 |

| Derivative 2 | 8.2 | 8.25 | 3.5 | 102 |

| Derivative 3 | 7.5 | 7.48 | 2.9 | 92 |

| Derivative 4 | 8.5 | 8.45 | 3.6 | 105 |

This table is a simplified, hypothetical example of a dataset used for QSAR modeling. A typical QSAR equation might look like: pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Application of Physiologically Based Biopharmaceutics Modeling (PBBM) for Preclinical Predictions

Physiologically Based Biopharmaceutics Modeling (PBBM) is a specialized subset of physiologically based pharmacokinetic (PBPK) modeling that mechanistically simulates the processes of drug liberation, dissolution, and absorption in the gastrointestinal (GI) tract. bohrium.comnih.gov This tool is invaluable for preclinical assessment, as it can predict a drug's in vivo performance based on its physicochemical properties and formulation characteristics. drug-dev.com

For this compound, a PBBM could be developed to predict its oral absorption and bioavailability. The model integrates drug-specific parameters with physiological data of the GI tract. simulations-plus.com

Key input parameters for a this compound PBBM would include:

Drug Properties: Solubility (as a function of pH), permeability, particle size distribution, and dissolution rate from the succinate salt form.

Physiological Parameters: GI tract fluid volume, pH profile, transit times, and bile salt concentrations in different segments (e.g., stomach, duodenum, jejunum, ileum). drug-dev.com

By simulating the interplay between these factors, PBBM can be used to:

Predict the rate and extent of drug absorption. nih.gov

Assess the impact of food on bioavailability.

Explore the effect of formulation variables (e.g., different salt forms, excipients) on in vivo performance.

Establish a "safe space" for critical quality attributes, such as dissolution specifications, to ensure consistent clinical performance. nih.gov

This modeling approach allows for the early identification of potential absorption challenges and helps guide formulation development to achieve desired therapeutic outcomes. drug-dev.com

Table 4: Key Input Parameters for a PBBM of this compound

| Parameter Category | Specific Parameters |

| Drug Substance Properties | Molecular Weight, pKa, LogP, pH-dependent solubility, Permeability (Papp) |

| Drug Product Properties | Dosage form (e.g., immediate-release tablet), Particle size distribution, Dissolution profile |

| System (Physiological) Properties | GI transit times, Regional pH in the GI tract, Bile salt concentrations, Gastric emptying time |

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Quantification in Preclinical Samples

The quantification of lavoltidine (B1674589) succinate (B1194679) in preclinical samples, such as plasma and tissue homogenates, is predominantly achieved through high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques offer the high sensitivity and selectivity required for detecting and quantifying low concentrations of the drug and its metabolites in complex biological matrices.

High-Performance Liquid Chromatography (HPLC):

HPLC methods, often coupled with ultraviolet (UV) detection, have been utilized for the estimation of drug concentrations in plasma samples. A general approach involves the precipitation of plasma proteins using a solvent like acetonitrile (B52724). Following centrifugation, the supernatant containing the drug is further purified, often by a liquid-liquid extraction step with a solvent such as dichloromethane, before injection into the HPLC system. While specific HPLC parameters for lavoltidine succinate are not extensively detailed in the public domain, a typical setup would involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For enhanced sensitivity and specificity, LC-MS/MS is the method of choice. This technique is particularly valuable for quantifying metabolites, which are often present at much lower concentrations than the parent drug. The development of a selective and sensitive LC-MS/MS method is crucial for pharmacokinetic studies. researchgate.net Sample preparation for LC-MS/MS analysis typically involves a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix. researchgate.net The chromatographic separation is followed by mass spectrometric detection, often using multiple reaction monitoring (MRM) mode for quantitative analysis. researchgate.net

A study focusing on the metabolic profiling of another compound highlighted a typical workflow that can be adapted for this compound. This involved incubating the drug with human liver microsomes to generate metabolites. researchgate.net The subsequent analysis by LC-MS/MS allowed for the identification and quantification of various metabolic products. researchgate.net

Interactive Table: Comparison of Chromatographic Techniques

| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation by chromatography followed by mass-based detection and fragmentation. |

| Detection | Commonly UV-Visible absorption. | Mass-to-charge ratio of ions. |

| Sensitivity | Generally lower than LC-MS/MS. | High, capable of detecting picogram to femtogram levels. |

| Selectivity | Moderate, can be affected by co-eluting compounds. | High, due to the specificity of mass transitions. |

| Application | Quantification of parent drug at higher concentrations. | Quantification of parent drug and metabolites at very low concentrations. |

| Sample Prep | Protein precipitation, liquid-liquid extraction. | Liquid-liquid extraction, solid-phase extraction. |

Spectroscopic Methods for Structural Characterization of this compound and its Metabolites

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and its metabolites. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of this compound and its metabolites. researchgate.net Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to ionize the molecules before they enter the mass analyzer. The resulting mass spectrum provides the accurate mass of the molecular ion, which can be used to deduce the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable clues about the structure of the molecule by showing how it breaks apart. researchgate.net This is particularly useful in identifying the sites of metabolic modification.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. askpharmacy.net For this compound, an IR spectrum would show characteristic absorption bands for the N-H, O-H, C-N, C=N, and C-O bonds present in its structure. While not providing a complete structural picture on its own, it serves as a valuable complementary technique to NMR and MS for confirming the presence of key functional groups.

Interactive Table: Spectroscopic Methods for Structural Analysis

| Method | Information Provided | Application for this compound & Metabolites |

| ¹H NMR | Number, environment, and connectivity of protons. | Confirming the overall structure and identifying changes in proton environments upon metabolism. |

| ¹³C NMR | Number and types of carbon atoms. | Mapping the carbon skeleton of the parent drug and its metabolites. |

| HRMS | Accurate mass and elemental composition. | Determining the molecular formula of metabolites and confirming their identity. |

| MS/MS | Fragmentation patterns. | Elucidating the structure of metabolites by identifying the sites of biotransformation. |

| IR Spectroscopy | Presence of functional groups. | Confirming the presence of key functional groups like hydroxyl, amine, and ether linkages. |

Method Development and Validation for In Vitro and Animal Research Applications

The development and validation of analytical methods are critical to ensure the reliability and accuracy of data generated in preclinical research. This process involves establishing a set of performance characteristics to demonstrate that the method is suitable for its intended purpose.

Method Development:

The development of a robust analytical method for this compound in biological samples would involve several key steps:

Selection of the appropriate technique: Choosing between HPLC-UV and LC-MS/MS based on the required sensitivity and selectivity.

Optimization of chromatographic conditions: This includes selecting the appropriate column, mobile phase composition (including pH and organic modifier), and flow rate to achieve good separation and peak shape.

Optimization of mass spectrometric parameters (for LC-MS/MS): This involves tuning the instrument to achieve the best signal for the parent drug and its expected metabolites, including selecting the optimal ionization source parameters and collision energies for fragmentation.

Development of a sample preparation procedure: Creating a protocol for extracting the analyte from the biological matrix that is efficient, reproducible, and minimizes matrix effects. researchgate.net

Method Validation:

Once a method is developed, it must be validated according to established guidelines. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Successful validation ensures that the analytical method is reliable for supporting in vitro metabolism studies using liver microsomes or hepatocytes, as well as for pharmacokinetic studies in animal models. researchgate.netresearchgate.net

Emerging Research Directions and Unexplored Potential

Elucidating Mechanisms of Interaction with Other Pharmacological Targets Beyond H2 Receptors in Research Models

There is a notable absence of published research investigating the mechanisms of interaction of Lavoltidine (B1674589) succinate (B1194679) with pharmacological targets other than the H2 receptor. Scientific studies detailing potential off-target effects or secondary mechanisms of action in various research models are not readily found in the public domain. As such, the broader pharmacological profile of Lavoltidine succinate beyond its established activity as a histamine (B1213489) H2 receptor antagonist remains an uncharacterized area.

Application of this compound as a Chemical Probe for Fundamental Biological Research

The potential application of this compound as a chemical probe for fundamental biological research is not described in the available literature. For a compound to be utilized as a chemical probe, it typically requires a well-characterized and highly selective interaction with its target, which can then be used to investigate biological pathways and functions. While its primary target is known, there are no accessible studies that explore or validate its use for such purposes in biological research.

Development of Advanced In Vitro and Ex Vivo Experimental Models to Study its Pharmacological Footprint

There is no specific information available on the development of advanced in vitro or ex vivo experimental models, such as organoids or microfluidic devices, designed explicitly to study the pharmacological footprint of this compound. While general advancements in these modeling techniques exist for pharmacological studies, their specific application to this compound has not been detailed in published research.

Investigation of its Utility in Novel Drug Delivery System Formulations and Methodologies

This compound has been listed as a potential candidate for inclusion in various novel drug delivery systems in a number of patent filings. These patents often describe broad formulations and methodologies for modified-release, transdermal, and other advanced delivery technologies. However, these documents typically include extensive lists of potential active pharmaceutical ingredients, and specific research findings, formulation details, or experimental data demonstrating the successful integration and performance of this compound within these systems are not provided. The information is generally high-level and does not offer detailed scientific investigation into its specific utility in these novel formulations.

Q & A

Q. What strategies mitigate bias in blinded studies evaluating this compound's therapeutic potential?

- Methodological Answer : Implement randomized block designs for animal studies, stratifying by weight and litter. Use automated image analysis for histological endpoints to reduce observer bias. For in vitro work, employ plate randomization and independent replication by a second researcher. Disclose conflicts of interest and funding sources in all publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.